
Water-ethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Water-ethylene, also known as ethylene glycol, is a colorless, odorless, and sweet-tasting liquid. It is a vital compound in various industrial applications, particularly as an antifreeze agent in cooling and heating systems. Ethylene glycol is also used as a raw material in the production of polyester fibers and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene glycol is primarily produced through the hydration of ethylene oxide. The reaction involves ethylene oxide reacting with water under acidic or basic conditions to yield ethylene glycol . The reaction can be represented as follows:
C2H4O+H2O→HO-CH2CH2-OH
Industrial Production Methods
Industrial production of ethylene glycol typically involves the catalytic hydration of ethylene oxide. The process is carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, at elevated temperatures and pressures . The reaction is highly exothermic, and the heat generated is used to drive the process.
Chemical Reactions Analysis
Types of Reactions
Ethylene glycol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Ethylene glycol can be oxidized to produce glycolic acid, oxalic acid, and carbon dioxide.
Reduction: It can be reduced to form ethylene.
Substitution: Ethylene glycol can react with halogens to form halohydrins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: Halogens such as chlorine or bromine are used under controlled conditions.
Major Products
Oxidation: Glycolic acid, oxalic acid, carbon dioxide.
Reduction: Ethylene.
Substitution: Halohydrins.
Scientific Research Applications
Ethylene glycol has numerous applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Utilized in cryopreservation of biological tissues and cells due to its antifreeze properties.
Medicine: Employed in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Widely used in the production of polyester fibers, resins, and as an antifreeze agent in cooling systems
Mechanism of Action
Ethylene glycol exerts its effects through various mechanisms:
Antifreeze Properties: It lowers the freezing point of water, preventing the formation of ice in cooling systems.
Cryopreservation: It protects biological tissues and cells from ice crystal formation during freezing.
Solvent Properties: It dissolves a wide range of substances, making it useful in chemical reactions and formulations
Comparison with Similar Compounds
Ethylene glycol can be compared with other similar compounds such as propylene glycol and glycerol:
Propylene Glycol: Similar to ethylene glycol but less toxic and used in food and pharmaceuticals.
Glycerol: A trihydroxy alcohol used in food, pharmaceuticals, and cosmetics. .
List of Similar Compounds
- Propylene glycol
- Glycerol
- Diethylene glycol
Ethylene glycol stands out due to its widespread industrial applications and its effectiveness as an antifreeze agent, despite its higher toxicity compared to some alternatives.
Properties
CAS No. |
146329-71-7 |
|---|---|
Molecular Formula |
C2H6O |
Molecular Weight |
46.07 g/mol |
IUPAC Name |
ethene;hydrate |
InChI |
InChI=1S/C2H4.H2O/c1-2;/h1-2H2;1H2 |
InChI Key |
KVIPHDKUOLVVQN-UHFFFAOYSA-N |
Canonical SMILES |
C=C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


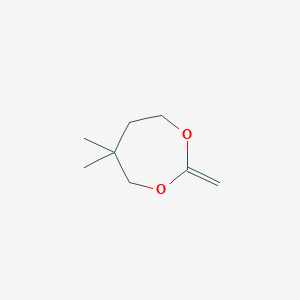
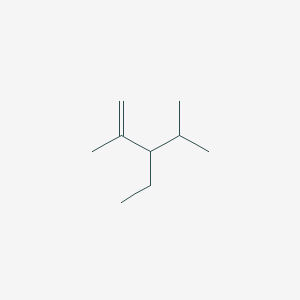
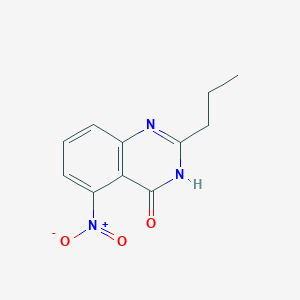
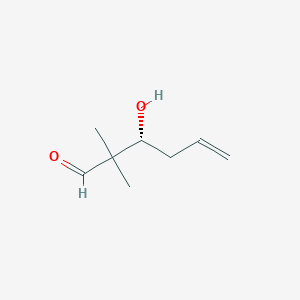
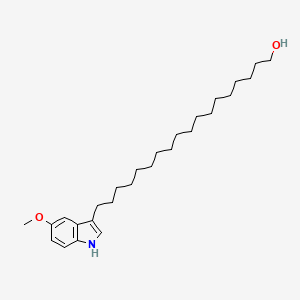
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
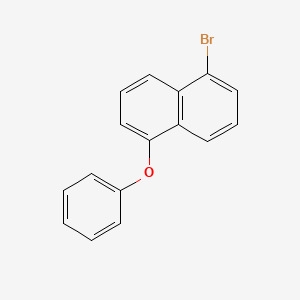
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
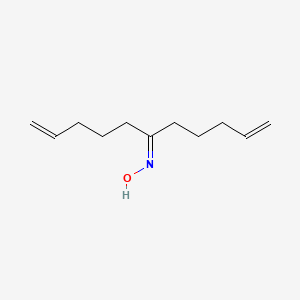
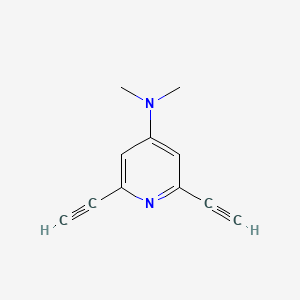
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
